3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide
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Overview
Description
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by the presence of a benzo[b]furan core, substituted with a carboxamide group, a phenyl group, and a piperidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the carboxamide group: This step involves the reaction of the benzo[b]furan derivative with an amine, such as phenylamine, under suitable conditions to form the carboxamide linkage.
Attachment of the piperidine moiety: The final step involves the alkylation of the amine group with a piperidine derivative, such as 3-(piperidin-1-yl)propyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methylbutyrfentanyl: A fentanyl analogue with similar structural features.
3-methylcrotonylfentanyl: Another fentanyl analogue with a similar core structure.
3-furanylfentanyl: A compound with a furan ring similar to the benzo[b]furan core.
Uniqueness
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N2O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
InChI Key |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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